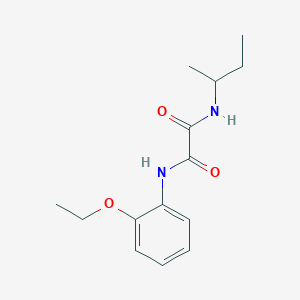![molecular formula C19H21NO5 B4104315 ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B4104315.png)
ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate
Descripción general
Descripción
Ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate, also known as EPPB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. EPPB is a benzamide derivative that has been shown to have anti-inflammatory and anti-tumor properties. In
Mecanismo De Acción
The mechanism of action of ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Specifically, ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the production of inflammatory mediators, and histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. For example, ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to inhibit the production of inflammatory mediators such as cytokines and chemokines. ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate in lab experiments is that it has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate in lab experiments is that it is a synthetic compound, which may limit its applicability to natural systems.
Direcciones Futuras
There are several future directions that could be explored with regards to ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate. For example, further research could be done to fully understand the mechanism of action of ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate. Additionally, ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate could be tested in preclinical and clinical trials to determine its efficacy and safety as a potential treatment for inflammatory diseases and cancer. Finally, ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate could be modified to improve its potency and selectivity for specific targets.
Aplicaciones Científicas De Investigación
Ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to have potential therapeutic applications in the treatment of various diseases. For example, ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. ethyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been shown to have anti-tumor properties, making it a potential treatment for cancer.
Propiedades
IUPAC Name |
ethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-24-19(22)14-5-7-15(8-6-14)20-18(21)13(2)25-17-11-9-16(23-3)10-12-17/h5-13H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAVXSZMTYOTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dichloro-N-{1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4104250.png)

![2-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4104264.png)
![N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B4104268.png)
![2-{4-[(4-benzyl-1-piperazinyl)carbonothioyl]-2-methoxyphenoxy}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4104275.png)
![1-benzoyl-6-bromo-1-ethyl-1a-(4-morpholinylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4104281.png)
![methyl 4-[6-amino-5-cyano-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]benzoate](/img/structure/B4104289.png)
![2-(5-methyl-2-pyridinyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4104295.png)
![2-chloro-N-{5-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4104328.png)
![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4104331.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4104337.png)
![1-(2,6-dimethoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4104341.png)
